A Technical Guide to the Chemical Structure and Significance of Pyridylamidoxime-1-oxide
A Technical Guide to the Chemical Structure and Significance of Pyridylamidoxime-1-oxide
Abstract: This technical guide provides an in-depth analysis of the chemical structure of Pyridylamidoxime-1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect its core components—the pyridine N-oxide ring and the amidoxime functional group—to understand their influence on the molecule's properties and reactivity. This document explores the compound's chemical identity, positional isomerism, a plausible synthetic pathway, and its potential applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to Pyridylamidoxime-1-oxide
Pyridylamidoxime-1-oxide is a multifaceted molecule that merges the distinct chemical characteristics of a pyridine N-oxide with an amidoxime moiety. The pyridine N-oxide core provides a unique electronic profile compared to its parent pyridine, influencing its basicity, dipole moment, and reactivity in electrophilic substitution.[1][2] The amidoxime group (>C(NH2)=NOH) is a versatile functional group, often used as a bioisostere for carboxylic acids and recognized for its ability to coordinate with metal ions and act as a nitric oxide (NO) donor in vivo.[3][4] The combination of these two functionalities in a single scaffold creates a platform for developing novel therapeutic agents and specialized chemical ligands.
The precise arrangement of the amidoxime group on the pyridine ring gives rise to positional isomers (2-, 3-, or 4-pyridyl), each with distinct chemical and physical properties. This guide will primarily focus on the 2- and 3-pyridyl isomers, for which clear identification data is available, while acknowledging the broader class of compounds.
Core Chemical Identity
For clarity, the chemical identifiers for two specific isomers of Pyridylamidoxime-1-oxide are summarized below. The nomenclature can vary, but the structures are unambiguous.
| Identifier | 2-Pyridylamidoxime-1-oxide | 3-Pyridylamidoxime-1-oxide |
| IUPAC Name | N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide[5] | N-hydroxy-1-oxy-nicotinamidine[6] |
| CAS Number | 65370-37-8[5] | 92757-16-9[6] |
| Molecular Formula | C6H7N3O2[5] | C6H7N3O2[6] |
| Molecular Weight | 153.14 g/mol [6] | 153.14 g/mol [6] |
| Canonical SMILES | N/C(=N\O)C1=CC=CC=[N+]1[O-][5] | C1=CC(=CN(=O)C=C1)C(=NO)N |
| InChI | InChI=1S/C6H7N3O2/c7-6(9-11)5-3-1-2-4-8(5)10/h1-4,11H,(H2,7,9) | InChI=1S/C6H7N3O2/c7-6(9-11)5-2-1-3-8(10)4-5/h1-4,11H,(H2,7,9) |
Elucidation of the Chemical Structure
The structure of Pyridylamidoxime-1-oxide is best understood by examining its constituent parts.
Functional Group Analysis
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Pyridine N-oxide Ring : The oxidation of the nitrogen atom in the pyridine ring to form an N-oxide is a critical structural feature.[2] This modification reduces the basicity of the ring nitrogen and introduces a significant dipole moment.[2] The N-oxide group acts as an internal Lewis base, and the oxygen can participate in hydrogen bonding. Electronically, the N-oxide group is electron-donating through resonance but electron-withdrawing inductively, which alters the reactivity of the ring carbons towards substitution.[2]
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Amidoxime Moiety : The amidoxime group, -C(NH2)=NOH, is characterized by a carbon double-bonded to a hydroxylamine nitrogen and single-bonded to an amino group. This functional group is known to exist in Z and E isomeric forms, with the Z-isomer generally being more stable.[4] It is a key pharmacophore due to its ability to chelate metal ions and its potential to release nitric oxide (NO) under physiological conditions, a property relevant for cardiovascular applications.[4]
Visualizing the Core Structure
The following diagram illustrates the fundamental connectivity of the functional groups within a generic Pyridylamidoxime-1-oxide molecule.
Caption: Logical relationship of functional groups in Pyridylamidoxime-1-oxide.
Synthesis and Reactivity Insights
Plausible Synthetic Pathway
While specific, optimized protocols for every isomer may vary, a general and chemically sound approach for the synthesis of Pyridylamidoxime-1-oxide can be proposed based on established organic chemistry principles. The causality behind this experimental design is to build the molecule sequentially, starting from a commercially available precursor.
Workflow: Two-Step Synthesis from Cyanopyridine
Caption: Proposed two-step synthesis workflow for Pyridylamidoxime-1-oxide.
Experimental Protocol (Hypothetical)
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Step 1: Oxidation of Cyanopyridine.
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Rationale: The pyridine nitrogen is first oxidized to prevent potential side reactions at this site in the subsequent step. Peroxy acids are standard reagents for this transformation.[2]
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Procedure: Dissolve the starting cyanopyridine isomer in a suitable solvent like dichloromethane. Cool the solution in an ice bath. Add a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise while monitoring the temperature. Stir the reaction until completion (monitored by TLC). Work up the reaction by washing with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by extraction and purification to yield the cyanopyridine-1-oxide intermediate.
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Step 2: Conversion of Nitrile to Amidoxime.
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Rationale: The nitrile group is readily converted to an amidoxime by reaction with hydroxylamine. This is a common and efficient method for amidoxime synthesis.[4]
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Procedure: Dissolve the cyanopyridine-1-oxide from Step 1 in a protic solvent like ethanol. Add an aqueous solution of hydroxylamine (often generated in situ from hydroxylamine hydrochloride and a base like sodium carbonate). Heat the mixture under reflux for several hours until the starting material is consumed. Cool the reaction mixture, and purify the resulting Pyridylamidoxime-1-oxide product, typically by recrystallization or column chromatography.
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This protocol represents a self-validating system, as each step is a well-documented and high-yielding class of reaction in organic synthesis.
Applications in Research and Development
The unique chemical structure of Pyridylamidoxime-1-oxide makes it a valuable building block in several scientific fields.
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Pharmaceutical Development: Amidoximes are recognized prodrugs for amidines and are explored for various therapeutic activities.[3] The 3-pyridyl isomer, N-hydroxy-1-oxy-nicotinamidine, is noted as an intermediate in the synthesis of Arimoclomol, a drug candidate investigated for treating insulin resistance.[6] The N-oxide moiety can improve pharmacokinetic properties like solubility and membrane permeability.
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Coordination Chemistry: Both the N-oxide oxygen and the nitrogen atoms of the amidoxime group can act as ligands, making these molecules excellent candidates for forming stable coordination complexes with various metal ions.[3] These complexes have applications in catalysis and materials science.
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Heterocyclic Synthesis: As a functionalized heterocycle, it serves as a versatile precursor for constructing more complex molecular architectures, particularly in the synthesis of 1,2,4-oxadiazole rings, which are common motifs in biologically active compounds.[7]
Conclusion
The chemical structure of Pyridylamidoxime-1-oxide is a deliberate integration of two powerful chemical moieties. The pyridine N-oxide ring provides electronic modulation and favorable physicochemical properties, while the amidoxime group offers versatile reactivity and significant potential as a pharmacophore. Understanding this structure, its isomers, and its synthesis is crucial for leveraging its full potential in drug discovery, advanced materials, and synthetic chemistry. This guide provides a foundational framework for professionals seeking to explore and utilize this promising class of compounds.
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